Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Description
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate is a benzoic acid derivative featuring a methoxy group at position 3 and a pyrrolidinylmethyl substituent at position 4 of the aromatic ring. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or efficacy .
Properties
IUPAC Name |
methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-11(14(16)18-2)5-6-12(13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXRHUFBRXSOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445453 | |
| Record name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193964-75-9 | |
| Record name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Methyl 3-methoxy-4-(halomethyl)benzoate with Pyrrolidine
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Methyl 3-methoxy-4-(bromomethyl)benzoate, Pyrrolidine, Base (e.g., K2CO3), Solvent (DMF or Acetonitrile), 60–80°C, 12–24 h | Nucleophilic substitution where pyrrolidine attacks the benzylic bromide to form the pyrrolidin-1-ylmethyl substituent | Yields reported up to ~37.4% under optimized conditions; reaction monitored by TLC or HPLC |
| 2 | Work-up: aqueous extraction, organic solvent washing, drying over anhydrous MgSO4 | Removal of inorganic salts and impurities | Purification by column chromatography or preparative HPLC |
| 3 | Characterization: NMR (¹H, ¹³C), HRMS, melting point | Confirmation of structure and purity | Typical NMR signals: aromatic protons δ ~7.0–7.5 ppm, methoxy singlet δ ~3.7 ppm, pyrrolidine methylene protons δ ~2.5–3.5 ppm |
Alternative Route: Multi-step Synthesis via Nitration, Reduction, and Amination
An alternative synthetic route involves:
- Nitration: Introduction of a nitro group at the 4-position of methyl 3-methoxybenzoate.
- Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine.
- Cyclization and Amination: Formation of the pyrrolidine ring or its attachment via reductive amination with formaldehyde and pyrrolidine.
This route is more complex but allows for structural modifications and is used in pharmaceutical engineering for related compounds such as Gefitinib precursors.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for the alkylation step to enhance nucleophilicity and solubility.
- Temperature: Moderate heating (60–80°C) accelerates the substitution without decomposing sensitive groups.
- Base: Potassium carbonate or similar mild bases neutralize the generated acid and promote the reaction.
- Reaction Time: Typically 12–24 hours to ensure complete conversion.
- Purification: Column chromatography using silica gel with ethyl acetate/methanol mixtures or preparative HPLC for high purity.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkylation | Methyl 3-methoxy-4-(bromomethyl)benzoate | Pyrrolidine, K2CO3, DMF | 60–80°C, 12–24 h | Up to 37.4% | Simple, widely used, scalable |
| Multi-step Nitration-Reduction-Amination | Methyl 3-methoxybenzoate | Nitrating agents, Pd/C H2, Pyrrolidine, Formaldehyde | Various, including reflux and hydrogenation | Variable | Allows structural modifications, more complex |
- The alkylation step is critical and sensitive to reaction conditions; optimization of temperature, solvent, and base can significantly improve yield.
- The presence of the methoxy group at the 3-position influences the electronic environment, affecting the reactivity of the benzylic position.
- The pyrrolidine ring introduction via nucleophilic substitution is favored due to the good leaving ability of halides and the nucleophilicity of pyrrolidine nitrogen.
- The overall synthetic route is efficient for producing intermediates used in anticancer drug synthesis, such as Gefitinib.
- Purity and structural confirmation rely heavily on NMR and HRMS data, with characteristic signals for aromatic, methoxy, and pyrrolidine protons.
The preparation of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate is primarily achieved through nucleophilic substitution of a halomethyl precursor with pyrrolidine under mild basic conditions in polar aprotic solvents. Alternative multi-step routes involving nitration and reduction provide flexibility for structural analog synthesis. Optimization of reaction parameters is essential to maximize yield and purity, supporting its role as a valuable intermediate in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features of Methyl 3-Methoxy-4-(Pyrrolidin-1-Ylmethyl)Benzoate and Analogs
Key Observations:
- The pyrrolidinylmethyl group at position 4 is a common feature in tertiary amine derivatives, influencing solubility and hydrogen-bonding capacity. This group is less bulky than the trimethylpyrazinylmethoxy substituent in compound 4a (), which may reduce steric hindrance in biological interactions .
Biological Activity
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 249.31 g/mol. The compound consists of a methoxy group and a pyrrolidine moiety attached to a benzoate structure, which is significant for various chemical and biological interactions.
The compound's biological activity is largely attributed to the presence of the pyrrolidine ring, which is known for its role in drug development. Pyrrolidine derivatives are often utilized in creating compounds targeting various diseases due to their ability to interact with biological systems effectively .
Table 1: Comparison of Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methoxy and pyrrolidine groups | Potential applications in cancer treatment |
| Methyl 4-pyrrolidinobenzoate | Pyrrolidine substituted on benzene | Focused on neuropharmacological effects |
| N-Methylpyrrolidine | Simple pyrrolidine structure | Primarily used in organic synthesis |
Anticancer Potential
This compound serves as a precursor for the synthesis of Gefitinib, an ATP-competitive inhibitor of EGFR and HER-2 kinases, which are critical targets in cancer therapy . The ability to modify this compound into more potent anticancer agents highlights its significance in pharmaceutical applications.
Cellular Effects
Research indicates that compounds with similar structures can influence cellular signaling pathways. For instance, pyrrolidine derivatives have demonstrated antibacterial and antifungal properties . In vitro studies have shown that certain pyrrolidine-based compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
- Antibacterial Activity : A study evaluated several pyrrolidine derivatives for their antibacterial properties. Compounds structurally related to this compound showed significant inhibition against various bacterial strains, indicating potential therapeutic applications .
- Anticancer Applications : The synthesis pathway from this compound to Gefitinib demonstrates its relevance in developing targeted cancer therapies. This transformation involves multiple steps including alkylation and cyclization, yielding high overall product amounts .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate?
A common approach involves nucleophilic substitution or reductive amination. For analogs, a procedure similar to the synthesis of 2-pyrrolidine-1-yl-benzaldehydes can be adapted:
- Reaction Setup : React a fluorinated benzoate precursor with pyrrolidine in DMF, using potassium carbonate as a base at elevated temperatures (e.g., 150°C for 20 hours). Monitor progress via TLC .
- Workup : Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO4, and concentrate under reduced pressure. Purify via column chromatography .
- Validation : Confirm structure using <sup>1</sup>H NMR (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) and mass spectrometry .
Q. What safety precautions are essential when handling this compound?
Based on structurally related benzoates:
- Storage : Keep in tightly sealed containers, away from heat and light, at 2–8°C .
- PPE : Wear nitrile gloves, lab coats, and respiratory protection (e.g., P95 masks) to avoid inhalation or dermal exposure, given its potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Emergency Measures : In case of exposure, rinse affected areas with water and seek medical attention .
Q. How is the compound characterized post-synthesis?
- Spectroscopy : Use <sup>1</sup>H NMR to identify methoxy (δ ~3.8 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm). Compare with published spectra of analogs .
- Mass Spectrometry : Confirm molecular weight (exact mass: ~263.13 g/mol for C14H19NO3) using high-resolution MS .
- Elemental Analysis : Verify nitrogen content (~5.3%) to assess purity .
Advanced Research Questions
Q. How can low yields in the alkylation step be optimized?
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Temperature Control : Optimize heating duration (e.g., 12–18 hours at 120°C) to balance conversion and decomposition .
Q. How to resolve discrepancies between NMR and crystallographic data?
- Crystallography : Use SHELX software for single-crystal X-ray refinement. SHELXL is robust for small-molecule structures and can detect conformational isomers or hydrogen bonding that NMR might miss .
- Dynamic Effects : Consider variable-temperature NMR to account for rotational barriers in the pyrrolidine moiety .
- Validation : Cross-check with analogs, such as methyl 4-(benzyloxy)-3-methoxybenzoate, to identify systematic errors in peak assignments .
Q. What strategies mitigate byproduct formation during reductive amination?
Q. How to analyze the compound’s stability under varying pH conditions?
Q. What computational methods predict its biological activity?
- Docking Studies : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors, leveraging the pyrrolidine moiety’s flexibility .
- ADMET Prediction : Apply SwissADME to assess permeability and metabolic stability, noting the methoxy group’s impact on lipophilicity .
Methodological Notes
- Data Contradictions : If mass spec and elemental analysis conflict, recalibrate instruments and verify sample purity via HPLC .
- Structural Ambiguity : Cross-validate crystallographic data with corrected literature (e.g., methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate in corrigenda) to avoid positional isomer errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
